molecular formula C12H15NO B11905537 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde CAS No. 1707583-11-6

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde

Cat. No.: B11905537
CAS No.: 1707583-11-6
M. Wt: 189.25 g/mol
InChI Key: WDPFPMBQNGXDDO-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by a quinoline core structure with an ethyl group at the nitrogen atom and an aldehyde group at the second carbon position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be synthesized through various synthetic routes. One common method involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael and Michael additions with 2-alkenyl anilines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity. The use of heterogeneous catalysts and environmentally friendly solvents is also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde has several scientific research applications across different fields:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different chemical reactivity and biological activity.

    1-Propyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde: Contains a propyl group, which can influence its solubility and interaction with biological targets.

    1-Phenyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1707583-11-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinoline-2-carbaldehyde

InChI

InChI=1S/C12H15NO/c1-2-13-11(9-14)8-7-10-5-3-4-6-12(10)13/h3-6,9,11H,2,7-8H2,1H3

InChI Key

WDPFPMBQNGXDDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CCC2=CC=CC=C21)C=O

Origin of Product

United States

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